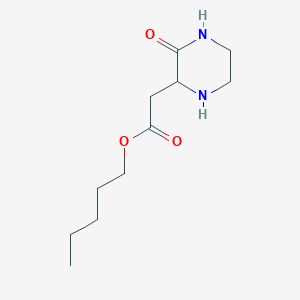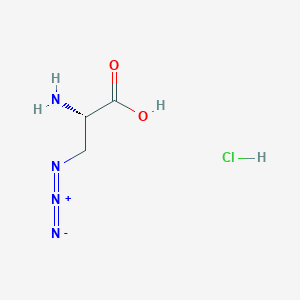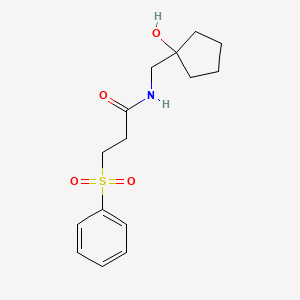
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Aplicaciones Científicas De Investigación
Organic Electronics: n-Type Dopants
N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide: and its derivatives have been explored as potential n-type dopants in organic electronics . These compounds can be used to increase the electron mobility in organic semiconductor devices, which is crucial for enhancing the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Molecular Machines: Rotors and Motors
The structural framework of this compound allows for its use in the design of molecular machines . When anchored onto surfaces like gold, derivatives of this compound can exhibit controlled rotational motion, making them suitable for applications as molecular rotors or motors. This can lead to advancements in the development of nanoscale mechanical systems.
Nanotechnology: Building Blocks for Nanocars
Derivatives of N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide can be utilized as building blocks for nanocars . These are molecules designed to mimic the structure and function of cars at the nanoscale, complete with chassis and wheels, potentially useful for transporting materials across surfaces at the molecular level.
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQHZNJUKKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)
![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)
![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)


![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)